(2R)-3-Phenyl-1,2-propanediamine
CAS No.: 85612-59-5
Cat. No.: VC20757842
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 85612-59-5 |
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Molecular Formula | C9H14N2 |
Molecular Weight | 150.22 g/mol |
IUPAC Name | (2R)-3-phenylpropane-1,2-diamine |
Standard InChI | InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 |
Standard InChI Key | CXFFQOZYXJHZNJ-SECBINFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](CN)N |
SMILES | C1=CC=C(C=C1)CC(CN)N |
Canonical SMILES | C1=CC=C(C=C1)CC(CN)N |
Chemical Identity and Structure
Nomenclature and Identification
(2R)-3-Phenyl-1,2-propanediamine is a chiral organic compound with two primary amine groups. The compound has several synonyms in scientific literature, including (R)-3-Phenyl-1,2-propanediamine, (R)-3-phenylpropane-1,2-diamine, and 1,2-Propanediamine, 3-phenyl-, (2R)- . The "2R" designation specifically indicates the absolute stereochemistry at the carbon atom at position 2, which is crucial for its biological activity and applications in asymmetric synthesis.
The compound is identified by the CAS Registry Number 85612-59-5, which serves as its unique identifier in chemical databases and literature . It belongs to the chemical family of phenylpropane diamines.
Structural Characteristics
The molecular formula of (2R)-3-Phenyl-1,2-propanediamine is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol . The structure consists of:
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A phenyl group (C₆H₅-) attached to the carbon at position 3
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Two primary amine groups (-NH₂) at positions 1 and 2
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A chiral center at carbon 2, with the R configuration
This configuration gives the molecule distinct chemical and biological properties compared to its enantiomer or similar diamines with different substitution patterns.
Physical and Chemical Properties
Physical Properties
The physical state of (2R)-3-Phenyl-1,2-propanediamine at room temperature is an oil with a clear colorless to pale yellow appearance . The compound has specific physical properties that are important for its handling, storage, and application in various chemical processes.
Table 1: Physical Properties of (2R)-3-Phenyl-1,2-propanediamine
Chemical Properties
As a diamine, (2R)-3-Phenyl-1,2-propanediamine exhibits characteristic chemical properties of primary amines, including:
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Basic character: The compound can accept protons to form ammonium salts
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Nucleophilicity: The nitrogen atoms can attack electrophilic centers
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Chelating ability: The two amine groups can coordinate with metal ions
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Hydrogen bonding capability: Both as donor and acceptor
The presence of the chiral center at position 2 makes it particularly valuable for asymmetric synthesis and catalysis. The compound's stereochemistry influences its interactions with other chiral molecules and substrates.
Applications and Significance
Synthetic Applications
(2R)-3-Phenyl-1,2-propanediamine has significant applications in organic synthesis. The compound is used in:
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Preparation of chiral ligands for asymmetric catalysis
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Synthesis of pharmaceutically active compounds
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Formation of chiral auxiliaries in stereoselective reactions
The presence of two primary amine groups in a defined stereochemical arrangement makes it valuable for building more complex molecules with controlled stereochemistry.
Related Compounds
Structural Analogues
Several structural analogues of (2R)-3-Phenyl-1,2-propanediamine appear in the chemical literature:
2-Phenyl-1,3-propanediamine
This regioisomer has a different arrangement of the amine groups, with the amines at positions 1 and 3 rather than 1 and 2 . It has the molecular formula C₉H₁₄N₂, identical to (2R)-3-Phenyl-1,2-propanediamine, but differs in the positioning of functional groups. Its CAS number is 55165-09-8 .
N1,N2-Dimethyl-3-phenyl-1,2-propanediamine
This derivative has methyl groups attached to both amine nitrogens. It has the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . The methylation of the amine groups alters the compound's basicity, hydrogen bonding capabilities, and lipophilicity.
Structure-Property Relationships
The positional isomers and derivatives of phenylpropanediamines exhibit different physical and chemical properties:
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The positioning of the amine groups affects the chelating properties and conformational flexibility
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N-alkylation (as in N1,N2-Dimethyl derivative) increases lipophilicity (XLogP3-AA of 1.4 compared to the parent compound)
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The stereochemistry at position 2 influences the spatial arrangement of the amine groups, affecting their reactivity in asymmetric catalysis
Supplier | Location | Contact Information |
---|---|---|
CLEARSYNTH LABS LTD. | Hyderabad, India | +91-22-45045900 |
Dayang Chem (Hangzhou) Co.,Ltd. | China | 571-88938639 |
Nanjing Shizhou Biology Technology Co.,Ltd | China | 025-85560043 |
Service Chemical Inc. | Germany | 888-895-6920 |
United States Biological | United States | 800.520.3011 |
3B Scientific Corporation | United States | 847.281.9822 |
The global distribution of suppliers indicates the compound's significance in various research and industrial applications across different regions.
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